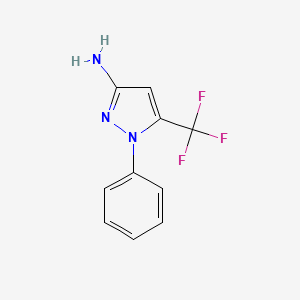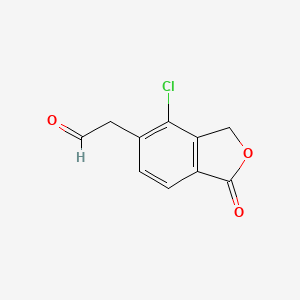
2-(4-chloro-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde
描述
2-(4-chloro-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde is a chemical compound with a complex structure that includes a benzofuran ring substituted with a chloro group and an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the benzofuran ring, followed by the introduction of the chloro and aldehyde groups through selective reactions. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve high-purity products.
化学反应分析
Types of Reactions
2-(4-chloro-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group typically yields carboxylic acids, while reduction results in alcohols. Substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
2-(4-chloro-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 2-(4-chloro-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins that play a role in biological processes. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biochemical research.
相似化合物的比较
Similar Compounds
- (4-Chloro-1-oxo-1,3-dihydro-2-benzofuran-5-yl)methanol
- (4-Chloro-1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetic acid
- (4-Chloro-1-oxo-1,3-dihydro-2-benzofuran-5-yl)amine
Uniqueness
Compared to similar compounds, 2-(4-chloro-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde is unique due to the presence of both the chloro and aldehyde functional groups. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research.
属性
分子式 |
C10H7ClO3 |
|---|---|
分子量 |
210.61 g/mol |
IUPAC 名称 |
2-(4-chloro-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde |
InChI |
InChI=1S/C10H7ClO3/c11-9-6(3-4-12)1-2-7-8(9)5-14-10(7)13/h1-2,4H,3,5H2 |
InChI 键 |
CYOIIHUSHXXBMG-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C=CC(=C2Cl)CC=O)C(=O)O1 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

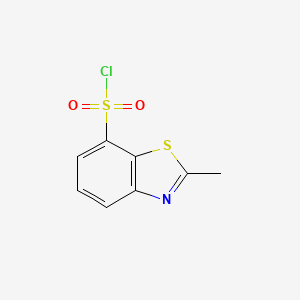
![N-[4-(3-Cyclopropylpropoxy)benzoyl]glycine](/img/structure/B8641548.png)
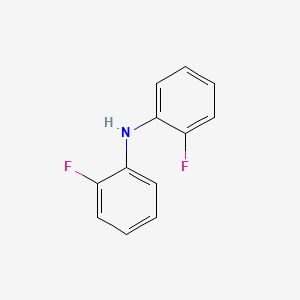
![[(4-Chloro-1H-pyrazol-1-yl)oxy]methyl thiocyanate](/img/structure/B8641555.png)
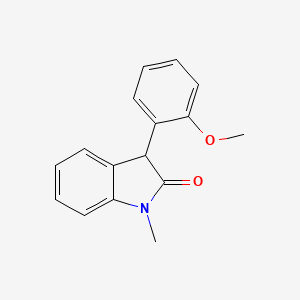
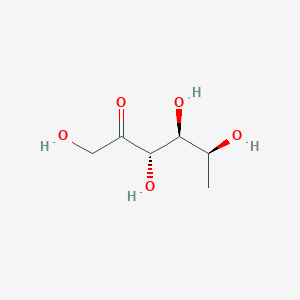
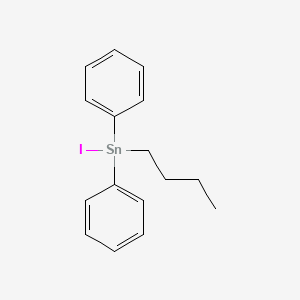
![4-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8641576.png)
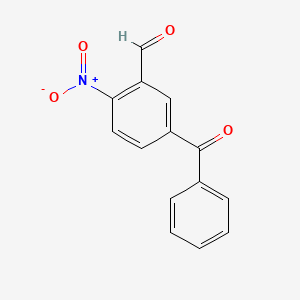
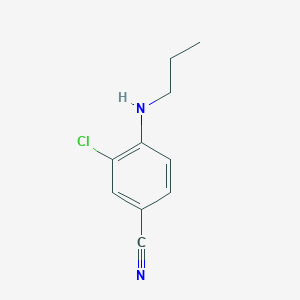
![(3R,3aR,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydrofuro[3,2-b]furan-2,5-dione](/img/structure/B8641590.png)
![[5-(1-Methoxycarbonylcyclopropyl)pyridin-3-yl]boronic acid](/img/structure/B8641592.png)
